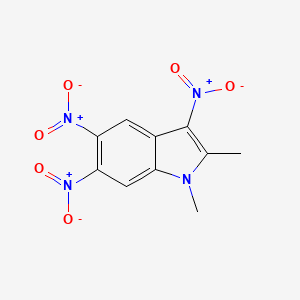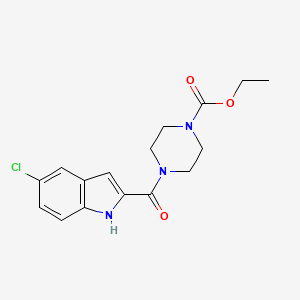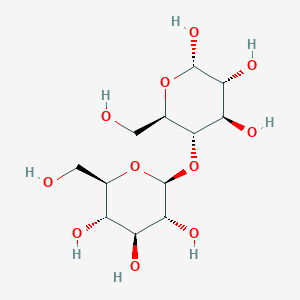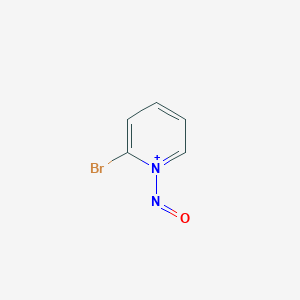
C26H33ClFNO2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C26H33ClFNO2 is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a combination of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C26H33ClFNO2 involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds. Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly used.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions. Key steps include:
Batch Reactors: Used for initial synthesis and intermediate formation.
Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and purification.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to achieve high purity.
化学反应分析
Types of Reactions
C26H33ClFNO2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
C26H33ClFNO2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of C26H33ClFNO2 involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. Key pathways include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to cellular receptors, triggering or blocking signal transduction pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
C26H33ClFNO2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include and .
Uniqueness: The presence of specific functional groups, such as the chlorine and fluorine atoms, gives unique chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets.
属性
CAS 编号 |
861115-44-8 |
|---|---|
分子式 |
C26H33ClFNO2 |
分子量 |
446.0 g/mol |
IUPAC 名称 |
N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-N-[(2-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C26H33ClFNO2/c1-4-24(30)29(18-21-10-6-8-12-23(21)28)15-13-26(14-16-31-25(2,3)19-26)17-20-9-5-7-11-22(20)27/h5-12H,4,13-19H2,1-3H3 |
InChI 键 |
DIPNBGIIEFXQJK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(CCC1(CCOC(C1)(C)C)CC2=CC=CC=C2Cl)CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
![4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B14170112.png)


![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)



![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)

![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
![9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole](/img/structure/B14170169.png)
